molecular formula C10H10NaO9S2 B213128 CID 45157434 CAS No. 5808-22-0

CID 45157434

Cat. No.: B213128
CAS No.: 5808-22-0
M. Wt: 361.3 g/mol
InChI Key: LTKWEXKELOUFQI-UHFFFAOYSA-N
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Properties

CAS No.

5808-22-0

Molecular Formula

C10H10NaO9S2

Molecular Weight

361.3 g/mol

IUPAC Name

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate

InChI

InChI=1S/C10H8O8S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;1H2

InChI Key

LTKWEXKELOUFQI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O.O.[Na]

Other CAS No.

5808-22-0

Pictograms

Irritant

Synonyms

Chromotropic acid disodium salt dihydrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromotropic acid disodium salt dihydrate is synthesized through the sulfonation of naphthalene derivatives. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The final product is then crystallized from water to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, the production of chromotropic acid disodium salt dihydrate involves large-scale sulfonation reactors where naphthalene is treated with fuming sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Chromotropic acid disodium salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chromotropic acid disodium salt dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chromogenic reagent for the detection and quantification of various metal ions and organic compounds.

    Biology: It is employed in staining techniques for visualizing cellular components.

    Medicine: It is used in diagnostic assays for detecting specific biomolecules.

    Industry: It is utilized in the production of dyes, pigments, and chelating agents.

Mechanism of Action

The mechanism of action of chromotropic acid disodium salt dihydrate involves its ability to form stable complexes with metal ions and other analytes. The hydroxyl and sulfonic acid groups in its structure facilitate the binding to target molecules, leading to the formation of colored complexes that can be detected and quantified using spectrophotometric methods .

Comparison with Similar Compounds

  • 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt
  • 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
  • Chromogen C dihydrate
  • Mordant Brown 7 dihydrate

Uniqueness: Chromotropic acid disodium salt dihydrate is unique due to its high sensitivity and specificity in forming colored complexes with a wide range of analytes. This makes it particularly valuable in analytical chemistry for the detection and quantification of trace amounts of substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 45157434
Reactant of Route 2
CID 45157434

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